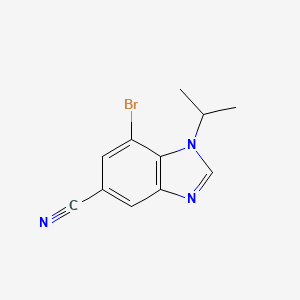
7-Bromo-5-cyano-1-isopropylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-cyano-1-isopropylbenzimidazole: is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-cyano-1-isopropylbenzimidazole typically involves the bromination of 5-cyano-1-isopropylbenzimidazole. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. This method ensures high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-5-cyano-1-isopropylbenzimidazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 7-Bromo-5-cyano-1-isopropylbenzimidazole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design of new drugs targeting specific biological pathways .
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific functional groups for enhanced performance .
Mechanism of Action
The mechanism of action of 7-Bromo-5-cyano-1-isopropylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
- 5-Cyano-1-isopropylbenzimidazole
- 7-Bromo-1-isopropylbenzimidazole
- 5-Bromo-1-isopropylbenzimidazole
Uniqueness: 7-Bromo-5-cyano-1-isopropylbenzimidazole is unique due to the presence of both bromine and cyano functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHPLFSRYUUSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
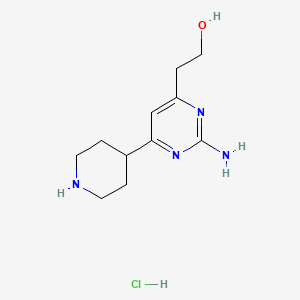
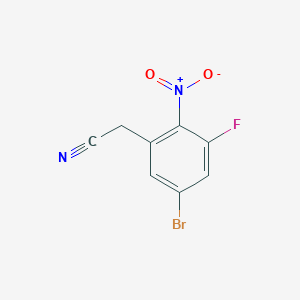
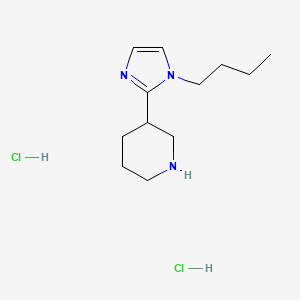
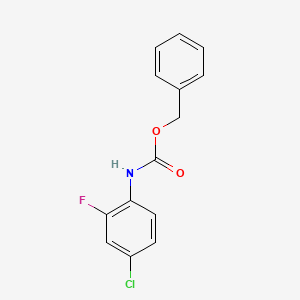
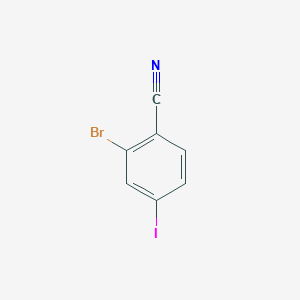
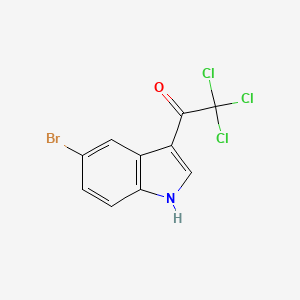
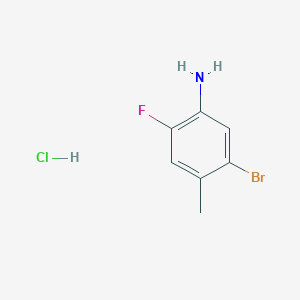

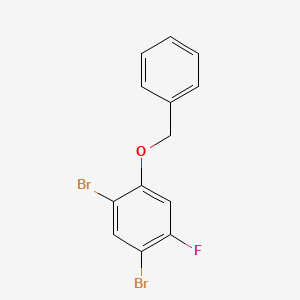
![6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B1379552.png)
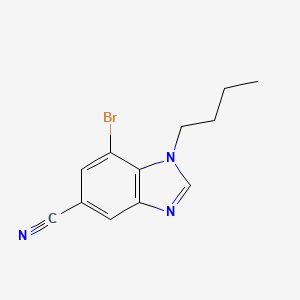
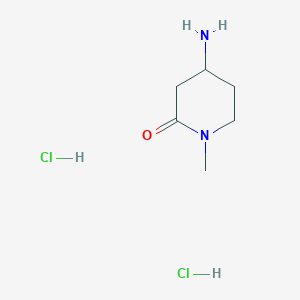

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)
